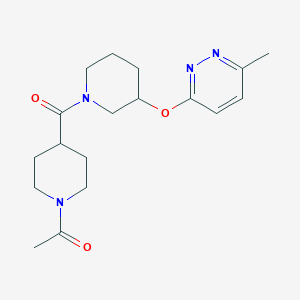
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound featuring several functional groups, including pyridazine, piperidine, and ethanone. Its structure, characterized by its molecular formula, demonstrates a unique combination of heterocyclic rings and carbonyl functionalities, making it interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Preparation of 6-Methylpyridazin-3-yl alcohol: : Starting with the synthesis of 6-methylpyridazine, this step involves the hydrolysis of 6-methylpyridazin-3-yl chloride to form 6-methylpyridazin-3-yl alcohol under controlled basic conditions.
Coupling with Piperidine: : The pyridazine alcohol is then reacted with piperidine under dehydrating conditions to form the 3-(6-Methylpyridazin-3-yl)oxy)piperidine intermediate.
Formation of Carbonyl Functional Group: : The intermediate is further reacted with a carbonylating agent, typically phosgene, under stringent conditions to yield the final this compound compound.
Industrial Production Methods
The industrial synthesis would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yield and purity, ensuring safety measures for handling hazardous reagents, and implementing continuous-flow processes for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions primarily at the ethanone and piperidine rings, forming corresponding oxides and hydroxides.
Reduction: : The compound can be reduced at the carbonyl group to form hydroxyl derivatives.
Substitution: : Electrophilic and nucleophilic substitutions are possible at various positions on the piperidine and pyridazine rings, allowing modifications to enhance or alter its properties.
Common Reagents and Conditions
Oxidation: : Often requires reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in a suitable solvent.
Substitution: : Using reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products Formed from These Reactions
The reactions lead to a variety of products, including hydroxylated derivatives, oxidized ketones, and substituted piperidine and pyridazine rings, each imparting different chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
Biology
In biological studies, derivatives of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone are investigated for their binding properties with various receptors, aiding in understanding cellular communication and signaling pathways.
Medicine
In medicinal chemistry, its analogs are researched for potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties due to their ability to interact with specific molecular targets.
Industry
Industrially, the compound and its derivatives are explored for applications in drug development, agricultural chemicals, and specialty chemicals with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to a cascade of biochemical reactions that result in the compound's observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(3-(Pyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : Lacks the 6-methyl group, affecting its reactivity and biological activity.
1-(4-(3-((6-Chloropyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : The chlorine substituent introduces different electronic effects and steric hindrance.
1-(4-(3-((6-Methylpyridin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : Features a pyridine ring instead of pyridazine, altering its properties and applications.
Uniqueness
What sets 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone apart is its specific combination of functional groups that confer unique reactivity and biological activity, making it a valuable compound in multiple scientific and industrial fields.
Propriétés
IUPAC Name |
1-[4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13-5-6-17(20-19-13)25-16-4-3-9-22(12-16)18(24)15-7-10-21(11-8-15)14(2)23/h5-6,15-16H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCUQDANPOKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2894915.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2894917.png)
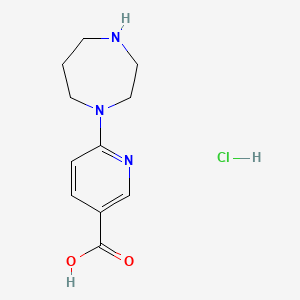
![5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2894919.png)
![4-[(2-chlorophenyl)methoxy]-N-(1-cyanocyclobutyl)-3-methoxybenzamide](/img/structure/B2894920.png)
![2-(2-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2894921.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2894922.png)

![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2894924.png)
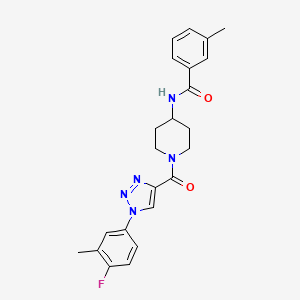
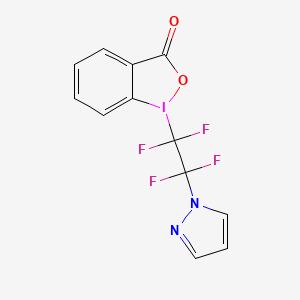
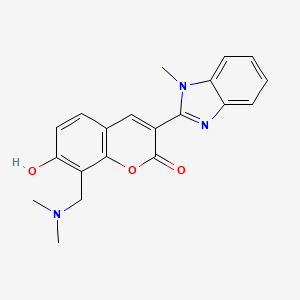
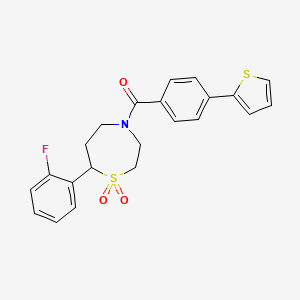
![1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2894933.png)
